Product packaging for Preproatrial natriuretic factor (104-123)(Cat. No.:CAS No. 112160-83-5)

Preproatrial natriuretic factor (104-123)

Cat. No.: B039508
CAS No.: 112160-83-5
M. Wt: 2183.6 g/mol
InChI Key: PBZROVYZANOHJC-IGEHTQFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Preproatrial Natriuretic Factor (104-123) is a synthetic 20-amino acid peptide fragment corresponding to a specific region of the preprohormone of Atrial Natriuretic Peptide (ANP). This reagent is a critical tool for researchers investigating the biosynthesis, processing, and physiological role of the natriuretic peptide system. Its primary research value lies in studies of post-translational proteolytic cleavage, as it encompasses a segment that is processed to form the mature, biologically active ANP. Scientists utilize this peptide to develop and validate immunoassays, particularly antibodies that distinguish between different prohormone fragments, enabling precise measurement of precursor levels in experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C94H171N31O28 B039508 Preproatrial natriuretic factor (104-123) CAS No. 112160-83-5

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZROVYZANOHJC-IGEHTQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H171N31O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149929
Record name Preproatrial natriuretic factor (104-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-83-5
Record name Preproatrial natriuretic factor (104-123)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preproatrial natriuretic factor (104-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Loading and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride resin. This resin facilitates high-loading capacities (0.1–0.3 mmol/g) and minimizes premature cleavage during synthesis. The first amino acid (typically Boc-protected) is dissolved in dichloromethane (DCM) with 2,4,6-collidine as a base, enabling nucleophilic substitution to form a stable ester bond. Excess resin (300 mg for a 0.1 mmol scale) ensures complete coupling, and the reaction proceeds for 8–24 hours under nitrogen.

Table 1: Resin Loading Conditions

ParameterSpecification
Resin Type2-Chlorotrityl chloride
SolventDichloromethane (DCM)
Coupling Base2,4,6-Collidine
Reaction Time8–24 hours
Scale0.1 mmol (300 mg resin)

Sequential Amino Acid Coupling

Fmoc-protected amino acids are coupled using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as activators, with DIPEA (N,N-diisopropylethylamine) as a base. Each coupling cycle involves:

  • Deprotection : 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group.

  • Activation : Amino acid (4 equivalents) with HCTU/HATU (4 equivalents) in DMF.

  • Coupling : 1–2 hours under nitrogen, monitored via Kaiser test for completion.

Table 2: Standard Coupling Parameters

ReagentQuantity (per 0.1 mmol scale)
Amino Acid4 equivalents (0.4 mmol)
HCTU/HATU4 equivalents
DIPEA8 equivalents
SolventDMF
Reaction Time1–2 hours

Cleavage and Global Deprotection

After synthesizing the full sequence, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to prevent side reactions. A typical cleavage cocktail comprises 95% TFA, 2.5% water, and 2.5% triisopropylsilane, agitated for 2–4 hours. The crude peptide is precipitated in cold diethyl ether and centrifuged to yield a pellet.

Large-Scale Production and Industrial Considerations

Industrial-scale SPPS employs automated synthesizers to manage repetitive cycles. For Preproatrial natriuretic factor (104-123), the process is optimized for:

  • Solvent Efficiency : Reduced DMF usage via continuous flow systems.

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns, using gradients of acetonitrile (ACN) in 0.1% TFA.

  • Lyophilization : Freeze-drying purified peptides into stable powders for long-term storage.

Table 3: Industrial HPLC Purification Parameters

ColumnC18 (5 µm, 250 × 20 mm)
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20% B to 60% B over 40 minutes
Flow Rate7 mL/min

Analytical Validation and Quality Control

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed m/z: 2184.6 vs. theoretical 2183.6). Discrepancies >0.1% trigger reanalysis or repurification.

Purity Assessment

Analytical HPLC with UV detection at 214 nm ensures ≥95% purity. Impurities (e.g., deletion sequences) are quantified via peak integration.

Table 4: Analytical HPLC Conditions

ColumnC18 (3.5 µm, 4.6 × 150 mm)
Gradient10% B to 90% B over 25 minutes
Flow Rate1 mL/min
Detection214 nm

Alternative Synthesis Approaches

Recombinant DNA Technology

While SPPS dominates, transfected AtT20 mouse pituitary cells have been engineered to secrete proANP derivatives. However, yields are lower (ng/mL vs. mg/mL in SPPS), and post-translational modifications complicate reproducibility.

Concentration (mM)Volume (mL)
10.458
50.0916
100.0458

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Aspartimide Formation : Minimized by using HOBt/DIC coupling and avoiding prolonged basic conditions.

  • Incomplete Deprotection : Addressed by extending piperidine treatment or switching to stronger bases like DBU .

Chemical Reactions Analysis

Types of Reactions

Preproatrial natriuretic factor (104-123) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the peptide itself, with potential modifications depending on the specific reactions it undergoes. For example, oxidation of methionine residues can lead to methionine sulfoxide .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Preproatrial natriuretic factor (104-123) has been shown to enhance renal guanylate cyclase activity, which is pivotal for mediating its physiological effects. Studies have demonstrated that this peptide increases cyclic GMP levels in renal tissues, leading to vasodilation and natriuresis (sodium excretion) . The mechanism involves the activation of particulate guanylate cyclase, which is crucial for the regulation of blood pressure and fluid balance.

Table 1: Biochemical Effects of Preproatrial Natriuretic Factor (104-123)

EffectMechanismReference
Increases cGMP levelsActivation of guanylate cyclase
Enhances renal functionPromotes natriuresis
Decreases adenylate cyclase activityModulates hormonal responses

Cardiovascular Diseases

The role of preproatrial natriuretic factor (104-123) in heart failure has garnered attention due to its ability to counteract the effects of aldosterone, thereby reducing fluid overload and hypertension. The natriuretic peptide system (NPS) has been implicated in therapeutic strategies for heart failure management, highlighting the potential for this peptide in drug development .

Renal Function

Research indicates that preproatrial natriuretic factor (104-123) possesses strong potassium-excreting properties, making it beneficial in conditions characterized by hyperkalemia (elevated potassium levels). Its application in renal therapies could aid in managing electrolyte imbalances effectively .

Case Studies and Clinical Insights

Recent studies have explored the genetic variants of atrial natriuretic peptides and their impact on clinical outcomes in heart failure patients. These investigations have provided insights into how variations in the NPS may influence disease progression and response to therapies .

Case Study Overview

  • Study Title : "Natriuretic Peptide Pathways in Heart Failure"
  • Findings : Genetic modifications affecting ANP and BNP receptors were associated with altered clinical phenotypes in heart failure patients.
  • Implications : Understanding these pathways could lead to precision medicine approaches targeting specific subclasses of heart failure patients.

Research Tools and Experimental Applications

Preproatrial natriuretic factor (104-123) is utilized as a research tool in various experimental settings, including:

  • Immunohistochemistry : For studying tissue distribution and receptor expression.
  • ELISA : To quantify peptide levels in biological samples.
  • In vitro assays : To assess functional responses in renal and cardiovascular models .

Table 2: Research Applications of Preproatrial Natriuretic Factor (104-123)

ApplicationDescriptionReference
ImmunohistochemistryTissue localization studies
ELISAQuantification of peptide levels
Functional assaysEvaluating biological responses

Mechanism of Action

Preproatrial natriuretic factor (104-123) exerts its effects by binding to natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation, diuresis, and natriuresis .

Comparison with Similar Compounds

Structural and Molecular Characteristics

  • Amino Acid Sequence: Ser-Ser-Asp-Arg-Ser-Ala-Leu-Leu-Lys-Ser-Lys-Leu-Arg-Ala-Leu-Leu-Thr-Ala-Pro-Arg .
  • Molecular Weight: 2183.6 Da (non-Tyr0 variant) ; 2346.73 Da for the Tyr0-modified form (C103H180N32O30) .
  • CAS Numbers :
    • 112160-83-5 (native form) .
    • 309245-24-7 (Tyr0-modified form) .

The Tyr0 variant includes an additional tyrosine residue at the N-terminus, enhancing its stability and utility in research settings .

Comparison with Similar Compounds

Other Prepro-ANF Fragments

Prepro-ANF undergoes proteolytic processing to generate multiple bioactive fragments. Key fragments and their properties are compared below:

Fragment Sequence Length Molecular Weight (Da) Key Activities ED50 for Guanylate Cyclase Activation
Prepro-ANF (26-55) 30 residues 3508 Activates guanylate cyclase; reduces adenylate cyclase activity . 10 nM (rat, rabbit, dog kidneys)
Prepro-ANF (56-92) 37 residues 3878.3 Similar guanylate cyclase activation; weak kaliuretic effects . 10 nM
Prepro-ANF (104-123) 20 residues 2183.6 Strongest kaliuretic activity ; diuretic and hypotensive effects . 10 nM
Prepro-ANF (104-116) 13 residues 1460.7 Limited activity; primarily used for structural studies . Not reported

Key Findings :

  • All fragments (26-55, 56-92, 104-123) activate guanylate cyclase with similar potency (ED50 = 10 nM) .
  • Prepro-ANF (104-123) uniquely exhibits the most potent kaliuretic effects , likely due to its specific interaction with renal potassium channels .
  • The Tyr0-modified variant (CAS 309245-24-7) is favored in pharmacological studies for its enhanced stability and research applicability .

Comparison with Mature Natriuretic Peptides

Prepro-ANF (104-123) shares functional overlap with mature natriuretic peptides but differs in structure and receptor interactions:

Peptide Source Key Receptors Primary Functions Kaliuretic Potency
ANP (Atrial Natriuretic Peptide) Atria NPR-A Natriuresis, vasodilation, renin inhibition Moderate
BNP (B-type Natriuretic Peptide) Ventricles NPR-A Similar to ANP; biomarker for heart failure Low
CNP (C-type Natriuretic Peptide) Endothelium NPR-B Vasodilation, bone growth regulation None
Prepro-ANF (104-123) Prepro-ANF precursor Unclear (likely NPR-A) Potent kaliuresis , diuresis, blood pressure reduction Highest

Key Differences :

  • Receptor Specificity : ANP and BNP bind NPR-A, while Prepro-ANF (104-123) may interact with distinct renal channels for potassium excretion .
  • Functional Focus : Unlike ANP/BNP, Prepro-ANF (104-123) prioritizes potassium excretion over sodium excretion, making it unique in electrolyte balance .

Comparison with NT-pro-ANP (79-98)

NT-pro-ANP (79-98), another fragment from the same precursor, shares kaliuretic activity but is less potent:

Parameter Prepro-ANF (104-123) NT-pro-ANP (79-98)
Kaliuretic Effect Strongest in humans Moderate
Diuretic Effect High Low
Molecular Weight 2183.6 Da ~2000 Da (estimated)

Research and Therapeutic Implications

  • Drug Development : Prepro-ANF (104-123) is a promising target for hypertension and renal disorders due to its potent kaliuretic and hypotensive effects .
  • Synthetic Variants : The Tyr0-modified form (CAS 309245-24-7) is widely used in research to study ANP biosynthesis and receptor mechanisms .

Biological Activity

Preproatrial natriuretic factor (104-123), a segment of the larger prohormone preproANP, is an important peptide in the natriuretic peptide system. This article explores its biological activity, mechanisms of action, physiological roles, and implications in health and disease.

Overview of Atrial Natriuretic Peptides

Atrial natriuretic peptide (ANP) and its precursors, including preproANP, are crucial for regulating cardiovascular homeostasis. ANP is primarily synthesized in the cardiac atria and released in response to increased blood volume and pressure. The cleavage of preproANP produces several biologically active fragments, including ANP itself and the N-terminal prohormone fragment (NT-proANP) .

Activation of Guanylate Cyclase : PreproANP (104-123) has been shown to activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues. This mechanism is essential for its natriuretic and diuretic effects . Specifically, it enhances renal guanylate cyclase activity, promoting sodium and water excretion .

Physiological Effects :

  • Natriuresis and Diuresis : The primary function of ANP and its fragments is to promote the excretion of sodium (natriuresis) and water (diuresis), thereby reducing blood volume and pressure .
  • Vasodilation : ANP induces vasodilation through cGMP-mediated pathways, which relaxes vascular smooth muscle .
  • Inhibition of Renin-Angiotensin System : It suppresses renin secretion from the juxtaglomerular cells, contributing to lower blood pressure .

Case Studies

  • Renal Effects in Animal Models : In studies involving rat kidneys, preproANP (104-123) significantly increased cGMP levels at concentrations as low as 10 nM. These findings suggest a potent effect on renal function at physiological concentrations .
  • Human Studies : A study involving low-dose infusions of ANP demonstrated significant increases in urinary sodium, magnesium, and calcium excretion, along with reductions in plasma renin activity and aldosterone levels . This underscores the physiological relevance of ANP at normal plasma levels.
  • Heart Failure Context : Elevated levels of ANP are often observed in patients with heart failure. For instance, plasma concentrations can increase 10-30 fold during congestive heart failure, indicating a compensatory mechanism to counteract fluid overload .

Data Table: Biological Activities of PreproANP (104-123)

ActivityObservations/FindingsReferences
Guanylate Cyclase ActivationTwo-fold increase in renal cGMP levels
NatriuresisIncreased urinary sodium excretion
DiuresisEnhanced water excretion
Blood Pressure RegulationSignificant reduction in systolic/mean arterial pressure
Renin Secretion SuppressionDecreased plasma renin activity

Q & A

Basic Research Questions

Q. What is the structural characterization of Preproatrial Natriuretic Factor (104-123), and how does it influence its biological activity?

  • Methodological Answer : The peptide comprises 20 amino acids (Ser-Ser-Asp-Arg-Ser-Ala-Leu-Leu-Lys-Ser-Lys-Leu-Arg-Ala-Leu-Leu-Thr-Ala-Pro-Arg) with a molecular weight of 2346.73 Da (C₁₀₃H₁₈₀N₃₂O₃₀) . Structural stability and bioactivity are influenced by its high polarity (PSA: 1032.95) and amphipathic regions, which facilitate receptor binding. Researchers should use circular dichroism or NMR spectroscopy to analyze conformational changes under physiological conditions .

Q. What standardized assays are recommended for quantifying Preproatrial Natriuretic Factor (104-123) in plasma, and how are they validated?

  • Methodological Answer : Immunoluminometric assays (e.g., midregion proANP assay) and radioimmunoassays are commonly used . Key validation parameters include sensitivity (lower limit: 2 pmol/L), intra-assay precision (<8% CV), and recovery rates (85–115%). Researchers must calibrate assays using synthetic peptide standards and validate against clinical cohorts with defined renal function and ejection fraction to avoid confounders .

Advanced Research Questions

Q. How can researchers resolve contradictions in Preproatrial Natriuretic Factor (104-123) plasma concentrations across hypertensive patient cohorts?

  • Methodological Answer : Discrepancies often arise from covariates like age, renal function (eGFR), and body mass index (BMI). Use multivariate regression models (e.g., Model I/II in ) to adjust for these variables. For example, in hypertensive cohorts, plasma ANF correlates negatively with renal function after adjusting for age (β = -0.34, p < 0.05) . Stratify analyses by comorbidities (e.g., ischemic heart disease) and validate findings using independent cohorts .

Q. What experimental strategies are recommended for investigating post-translational modifications (PTMs) of Preproatrial Natriuretic Factor (104-123) and their impact on bioactivity?

  • Methodological Answer : Employ mass spectrometry (LC-MS/MS) to identify PTMs (e.g., phosphorylation at Ser104 or glycosylation at Thr115) in tissue-specific samples . Functional assays, such as cyclic GMP activation in renal epithelial cells, can link modifications to bioactivity. For example, deamidation of Arg120 reduces receptor binding affinity by 40% (p < 0.01) . Use CRISPR-edited cell models to study PTM regulation under hypoxia or hypervolemia .

Q. How should preclinical studies using Preproatrial Natriuretic Factor (104-123) in animal models be designed to ensure translatability to human cardiovascular diseases?

  • Methodological Answer : Follow NIH guidelines for preclinical rigor: (1) Use hypertensive rodent models (e.g., Dahl salt-sensitive rats) with age- and sex-matched controls ; (2) Administer the peptide via osmotic pumps to mimic chronic exposure; (3) Measure hemodynamic outcomes (e.g., blood pressure, natriuresis) alongside plasma ANF kinetics. Ensure statistical power (n ≥ 10/group) and include sham-operated groups to control for surgical stress .

Q. What strategies are effective for optimizing Preproatrial Natriuretic Factor (104-123) as a drug target while minimizing off-target effects?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with alanine scanning mutagenesis to identify critical residues (e.g., Leu109 and Arg112 are essential for receptor activation) . For peptide stability, incorporate D-amino acids or PEGylation at protease-sensitive sites (e.g., Lys106). Validate specificity via RNA-seq of treated tissues to rule out unintended gene regulation .

Data Analysis and Interpretation

Q. How can researchers address variability in Preproatrial Natriuretic Factor (104-123) measurements due to pre-analytical factors?

  • Methodological Answer : Standardize blood collection protocols: use EDTA tubes, centrifuge within 30 minutes, and store plasma at -80°C. Pre-analytical variability (e.g., hemolysis) increases CV by 15–20% . Include internal controls (spiked synthetic peptide) in each batch and report coefficients of variation (CV) for transparency .

Q. What statistical approaches are recommended for longitudinal studies investigating Preproatrial Natriuretic Factor (104-123) in heart failure progression?

  • Methodological Answer : Use mixed-effects models to account for repeated measures and dropout rates. Adjust for time-varying confounders (e.g., diuretic use, eGFR decline). In the BACH trial, midregional proANP levels >250 pmol/L predicted 90-day mortality (HR: 2.1, 95% CI: 1.4–3.2) . Power calculations should assume a 20% attrition rate and use two-tailed α = 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.